Bcr-abl Inhibitor II

Kinase inhibition c-Abl c-Src

Select Bcr-abl Inhibitor II for unambiguous dissection of c-Abl-dependent signaling in imatinib-resistant models. Its defined Ki of 44 nM for c-Abl and 8-fold selectivity over c-Src minimize Src-family interference, ensuring reliable attribution of phenotypic effects. Unlike allosteric agents, this ATP-competitive inhibitor enables head-to-head mechanistic comparisons. Validated to suppress clonogenic activity in Bcr-abl-transformed 32D cells independent of imatinib resistance, it is an essential tool for kinase assay calibration and transformation studies. Order today to advance your resistance-pathway research with a well-characterized, high-purity reference standard.

Molecular Formula C16H11F2N3OS2
Molecular Weight 363.4 g/mol
Cat. No. B15130807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcr-abl Inhibitor II
Molecular FormulaC16H11F2N3OS2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)
InChIKeyZDYQINDXPNAOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcr-abl Inhibitor II for Research Use: Potent c-Abl/c-Src ATP-Competitive Inhibitor with Imatinib-Independent Activity


Bcr-abl Inhibitor II (CAS 607702-99-8) is a synthetic cell-permeable thiadiazole compound that targets the ATP-binding site of c-Abl and c-Src kinases . It has been shown to inhibit Bcr-abl Tyr245 phosphorylation and reduce clonogenic activity in Bcr-abl-transformed 32D cells, regardless of resistance to imatinib (STI571) . Its binding affinity, expressed as Ki, is 44 nM for c-Abl and 354 nM for c-Src . This inhibitor is used exclusively for preclinical research purposes .

Why Bcr-abl Inhibitor II Cannot Be Simply Replaced by Other BCR-ABL Inhibitors


While numerous BCR-ABL inhibitors exist, their chemical structures, binding modes, and selectivity profiles vary significantly, leading to different biological activities. For example, some are ATP-competitive, while others are allosteric [1]. The presence of specific mutations, such as T315I, confers resistance to many ATP-competitive inhibitors like imatinib, nilotinib, and dasatinib, but not to ponatinib or allosteric inhibitors like asciminib [2]. Furthermore, off-target kinase inhibition profiles differ substantially, impacting cell viability and experimental outcomes [3]. Substituting one compound for another without considering these specific attributes can lead to erroneous research conclusions and wasted resources. Therefore, precise knowledge of a compound's unique quantitative differentiation is essential for informed scientific selection and procurement.

Quantitative Differentiation Evidence for Bcr-abl Inhibitor II Against Key Comparators


Bcr-abl Inhibitor II Demonstrates Superior c-Abl Binding Affinity Compared to c-Src

Bcr-abl Inhibitor II exhibits a quantitative difference in its binding affinity for c-Abl versus c-Src. The Ki for c-Abl is 44 nM, while the Ki for c-Src is 354 nM . This demonstrates an 8-fold higher affinity for c-Abl compared to c-Src. This intrinisic selectivity is a key differentiator from other multi-targeted inhibitors like dasatinib, which potently inhibits both Src and Bcr-Abl with similar low nanomolar IC50 values .

Kinase inhibition c-Abl c-Src ATP-competitive Binding affinity

Bcr-abl Inhibitor II Maintains Activity in Imatinib-Resistant Cell Models

Bcr-abl Inhibitor II effectively inhibits Bcr-abl Tyr245 phosphorylation and clonogenic activity in Bcr-abl-transformed 32D cells, regardless of their resistance to imatinib (STI571) . This is in contrast to imatinib, which shows significantly reduced efficacy against many BCR-ABL mutations, including the T315I gatekeeper mutant, against which it has an IC50 > 3,800 ng/mL compared to 153-400 ng/mL for unmutated BCR-ABL [1].

Imatinib resistance CML BCR-ABL Drug resistance Cell viability

Bcr-abl Inhibitor II Exhibits a Distinct Mechanism of Action Profile Compared to Allosteric Inhibitors

Bcr-abl Inhibitor II is an ATP-competitive inhibitor targeting the ATP-binding site of c-Abl and c-Src . This contrasts sharply with the mechanism of asciminib, which is an allosteric inhibitor that specifically targets the ABL myristoyl pocket, a distinct site outside the ATP-binding cleft [1]. While asciminib binds to a unique location and inhibits both wild-type and T315I mutant BCR-ABL1 with mean IC50s of 0.61 and 7.64 nM, respectively [1], its non-ATP-competitive mechanism represents a different mode of kinase inhibition.

Allosteric inhibition ATP-competitive ABL myristoyl pocket Binding mode Mechanism of action

Optimal Research Applications for Bcr-abl Inhibitor II


Investigating c-Abl-Specific Signaling in Imatinib-Resistant Cell Lines

Due to its demonstrated activity in imatinib-resistant 32D cells , Bcr-abl Inhibitor II is ideally suited for dissecting c-Abl-dependent signaling pathways in models where imatinib is ineffective. Its 8-fold selectivity for c-Abl over c-Src further refines this application, allowing researchers to minimize Src-family kinase interference and attribute observed effects more confidently to c-Abl inhibition. This is particularly valuable in studying mechanisms of imatinib resistance that do not involve the T315I mutation, providing a tool to distinguish between BCR-ABL-dependent and -independent survival signals.

Comparative Mechanistic Studies of ATP-Competitive vs. Allosteric BCR-ABL Inhibition

Bcr-abl Inhibitor II is an ATP-competitive inhibitor , which makes it a suitable comparator for allosteric BCR-ABL inhibitors like asciminib [1]. Researchers can use Bcr-abl Inhibitor II to block the ATP-binding site and compare the resulting phenotypic and signaling changes to those induced by targeting the myristoyl pocket. This head-to-head comparison can reveal differential effects on downstream pathways, feedback loops, and the development of resistance, providing critical insights into kinase regulation and drug mechanism of action.

In Vitro Studies on Bcr-abl-Mediated Transformation and Clonogenicity

The compound's proven ability to inhibit the clonogenic activity of Bcr-abl-transformed 32D cells positions it as a robust tool for in vitro transformation assays. Researchers can use Bcr-abl Inhibitor II to study the role of BCR-ABL kinase activity in anchorage-independent growth, colony formation, and early steps of leukemogenesis. The compound's defined Ki values for c-Abl and c-Src allow for precise concentration-response experiments, enabling detailed quantification of the kinase activity required to maintain the transformed phenotype.

Calibration and Validation of c-Abl Kinase Activity Assays

With a well-defined Ki of 44 nM for c-Abl , Bcr-abl Inhibitor II can serve as a reference standard for calibrating and validating biochemical assays that measure c-Abl kinase activity. Its distinct selectivity profile compared to other c-Abl inhibitors (e.g., its 8-fold higher affinity for c-Abl over c-Src) makes it useful for assessing assay specificity. By using this compound as a control, researchers can ensure the accuracy and reproducibility of their kinase inhibition experiments, a critical step in drug discovery and basic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcr-abl Inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.